Aloxantina dihidratada

Descripción general

Descripción

Synthesis Analysis

The synthesis of alloxantin dihydrate can be achieved through photolysis of alloxan monohydrate in water, producing alloxantin dihydrate alongside other compounds such as glyoxal, oxaluric acid, parabanic acid, and oxalyl diureide. This process highlights the compound's formation through radical fission and photochemical hydrolysis pathways (Wake, Mawatari, Otsuji, & Imoto, 1971).

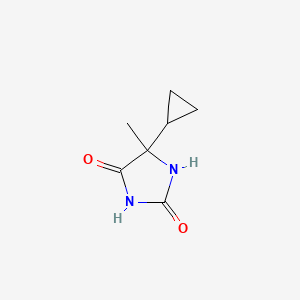

Molecular Structure Analysis

Alloxantin dihydrate's molecular structure involves complex interactions with metal ions, which can be observed in its formation of crystalline metal complexes in water. This structural characteristic is crucial for understanding its role in xanthine oxidase inhibition, a property leveraged by the drug allopurinol (Haenggi, Schmalle, & Dubler, 1993).

Chemical Reactions and Properties

Alloxantin dihydrate participates in various chemical reactions, including its interaction with 1-benzyl-1,4-dihydronicotinamide to isolate radical anions, showcasing its potential in facilitating redox reactions and formation of specific salts (Endo & Okawara, 1977).

Physical Properties Analysis

The synthesis and characterization of different forms of alloxantin dihydrate, including all-trans, 9-cis, and 9,9′-di-cis forms, reveal insights into its physical properties, such as optical behavior upon perhydrogenation. These findings are crucial for elucidating the compound's stability and isomeric transformations (Davies, Khare, Mallams, Massy-Westropp, Moss, & Weedon, 1984).

Chemical Properties Analysis

Investigations into the reactivity and stability of alloxan and its derivatives, including alloxantin dihydrate, highlight their hydrophilicity, chemical instability, and interactions with thiols. Such studies provide a comparative analysis with other compounds like ninhydrin, furthering our understanding of alloxantin dihydrate's chemical behavior and potential for redox cycling (Lenzen & Munday, 1991).

Aplicaciones Científicas De Investigación

Síntesis de Aloxantina Dihidratada

La this compound se puede sintetizar a partir del monohidrato de aloxano mediante una reacción que implica agua desaireada y gas sulfuro de hidrógeno. Este proceso es significativo en química orgánica para producir cristales de this compound, que se utilizan para análisis químicos y estudios adicionales .

y un peso molecular de 322.1858, es crucial para comprender sus propiedades químicas y su reactividad. .Oxidación del Ácido Úrico

La this compound se produce por la oxidación del ácido úrico. Esta reacción es importante en el estudio del metabolismo de las purinas y puede proporcionar información sobre el tratamiento de enfermedades como la gota, donde los niveles de ácido úrico son una preocupación .

Precipitación y Cristalización

La capacidad del compuesto para formar cristales en forma de placas brillantes al precipitar es valiosa en el campo de la cristalografía. Estos cristales pueden analizarse para determinar la disposición tridimensional de los átomos dentro de un compuesto, lo cual es esencial para el diseño de fármacos y la ciencia de los materiales .

Solubilidad y Extracción

Comprender la solubilidad de la this compound en varios disolventes es importante para su extracción y purificación. Este conocimiento se aplica en el diseño de métodos eficientes para aislar el compuesto de mezclas, lo cual es un paso fundamental en la fabricación farmacéutica .

Estabilidad y Almacenamiento

La investigación sobre la estabilidad de la this compound en diferentes condiciones informa los métodos de almacenamiento adecuados. Esto es fundamental para mantener la integridad del compuesto para su uso experimental futuro. La tendencia del compuesto a volverse rosado al exponerse al aire requiere almacenamiento en contenedores herméticamente cerrados o al vacío .

Mecanismo De Acción

Target of Action

Alloxantin dihydrate primarily targets the insulin-producing β-cells in the pancreas . These β-cells play a crucial role in the regulation of blood glucose levels by secreting insulin, a hormone that promotes the uptake of glucose into cells.

Mode of Action

The structure of Alloxantin dihydrate mimics that of glucose, which allows it to be absorbed by the pancreas . Once inside the organ, it destroys the insulin-producing β-cells . This destruction of β-cells leads to a decrease in insulin production, thereby disrupting the regulation of blood glucose levels.

Pharmacokinetics

Its solubility in water suggests that it may be readily absorbed and distributed in the body

Result of Action

The primary result of Alloxantin dihydrate’s action is the destruction of insulin-producing β-cells in the pancreas . This leads to a decrease in insulin production and a subsequent increase in blood glucose levels. The condition closely resembles type 1 diabetes in humans .

Safety and Hazards

Propiedades

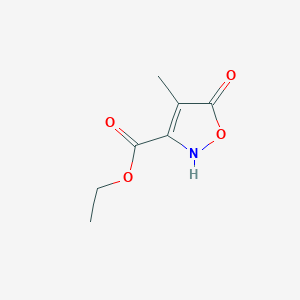

IUPAC Name |

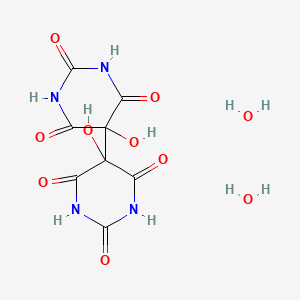

5-hydroxy-5-(5-hydroxy-2,4,6-trioxo-1,3-diazinan-5-yl)-1,3-diazinane-2,4,6-trione;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O8.2H2O/c13-1-7(19,2(14)10-5(17)9-1)8(20)3(15)11-6(18)12-4(8)16;;/h19-20H,(H2,9,10,13,14,17)(H2,11,12,15,16,18);2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFMIJRCCNVNSBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)C(C(=O)NC(=O)N1)(C2(C(=O)NC(=O)NC2=O)O)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50208857 | |

| Record name | Alloxantin dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6011-27-4 | |

| Record name | Alloxantin dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006011274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alloxantin dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALLOXANTIN DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/509ZC7GCQE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is alloxantin dihydrate produced through chemical reactions?

A1: Alloxantin dihydrate can be produced through the reduction of alloxan. [, ] Interestingly, the choice of reducing agent and reaction conditions significantly influences the product outcome. For instance, using hydrogen sulfide as the reducing agent allows for the selective production of either alloxantin dihydrate or dialuric acid monohydrate by simply adjusting the amount of hydrogen sulfide used. [] Alternatively, photolysis of alloxan monohydrate in solvents like 2-propanol and dioxane primarily yields alloxantin dihydrate and glyoxal. [] This highlights the versatility of alloxan as a starting material for synthesizing these related compounds.

Q2: Has the structure of alloxantin dihydrate been determined?

A3: Yes, the crystal structure of alloxantin dihydrate has been determined. [] While the abstract doesn't provide specific details, this information confirms that the three-dimensional arrangement of atoms within the molecule is known. This knowledge is crucial for understanding its physical and chemical properties, and serves as a basis for further studies on its potential applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.